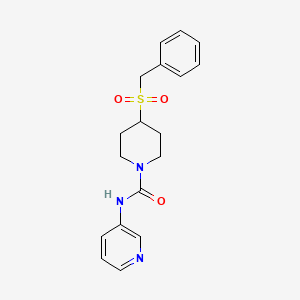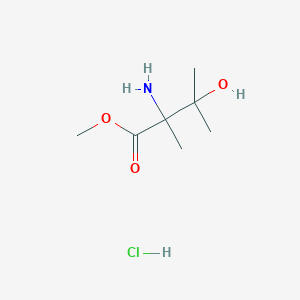
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Interactions
The compound's molecular structure, specifically the interactions between different elements of the molecule, plays a crucial role in its research applications. For instance, the intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds contribute to the formation of hydrogen-bonded chains. These structural features align with theoretical studies, indicating potential applications in understanding molecular interactions and designing molecules with desired properties (Gelbrich, Haddow, & Griesser, 2011).
Crystal Structure Analysis
Crystal structure analysis of related compounds provides insights into molecular geometry, hydrogen bonding, and network structure. Such analyses can guide the synthesis of new materials or drugs by illustrating how molecular alterations affect structure and function. For example, the examination of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate reveals a nearly planar oxoquinoline unit, highlighting the role of weak hydrogen bonds and π–π interactions in stabilizing molecular structures (Filali Baba et al., 2019).
Pharmacological Applications
While the request specifies to exclude drug use, dosage, and side effects, it's worth noting that research into similar compounds often explores their potential pharmacological benefits. For example, studies on quinazoline derivatives, including sulfonamide derivatives, investigate their diuretic, antihypertensive, and anti-diabetic potentials, suggesting a broader scientific interest in the structural family for therapeutic applications (Rahman et al., 2014).
Agonist Activity Research
The study of tetrahydroisoquinoline derivatives containing benzenesulfonamide moieties provides valuable insights into their agonist activities, particularly concerning the human beta3 adrenergic receptor. Such research has implications for understanding receptor-ligand interactions and the design of selective receptor agonists, which could have significant therapeutic applications (Parmee et al., 2000).
Antibiotic Discovery
The discovery of new antibiotics, such as helquinoline, derived from Janibacter limosus, showcases the potential of tetrahydroquinoline derivatives in combating microbial resistance. The identification and structural elucidation of such compounds underscore the importance of chemical research in addressing global health challenges (Asolkar et al., 2004).
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-22-19-10-7-17(14-16(19)6-11-20(22)23)21-27(24,25)13-12-15-4-8-18(26-2)9-5-15/h4-5,7-10,14,21H,3,6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAWESNZKZFYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2557062.png)
![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid](/img/structure/B2557065.png)




![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2557072.png)



![1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2557079.png)